An In-Depth Technical Guide to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological activities of this molecule, drawing insights from structurally related pyrimidinone derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Pyrimidinone Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The inherent versatility of the pyrimidine scaffold, which allows for substitution at various positions, has enabled the development of compounds with a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][3]
Within this broad class of compounds, 2-thiopyrimidinones are of particular interest due to their unique chemical reactivity and biological profile.[4] The presence of the thio-group at the 2-position provides a handle for further chemical modification and has been shown to be crucial for the biological activity of many derivatives. This guide focuses on a specific member of this family, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, providing a detailed examination of its basic properties and potential as a building block in drug discovery programs.
Chemical and Physical Properties
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68087-13-8 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Melting Point | 195 °C | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in common organic solvents such as DMSO, dichloromethane, and ethyl acetate. | [7] |
| Storage | Store in a dry, sealed container at 2-8°C for long-term stability. | [5][6] |
It is important to note that 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can exist in tautomeric forms, with the 4-ol tautomer, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol, being a significant contributor to its chemical reactivity.
Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
A plausible and efficient synthetic route to 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can be conceptualized in two main stages: the construction of the pyrimidinone core followed by the introduction of the methoxymethyl group.
Stage 1: Synthesis of the Pyrimidinone Core
The synthesis of the pyrimidinone core can be achieved through the condensation of a β-ketoester with S-methylisothiourea. A key intermediate for this synthesis is 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one.
Protocol for the Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one:
This protocol is adapted from the synthesis of 6-chloromethyluracil.[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate in an appropriate solvent, such as ethanol.
-
Base Addition: Slowly add a solution of a base, for example, sodium ethoxide in ethanol, to the reaction mixture at room temperature. The base facilitates the condensation reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid. The resulting precipitate, 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one, is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under vacuum.
Caption: Synthesis of the 6-(chloromethyl)pyrimidinone intermediate.
Stage 2: Conversion to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
The chloromethyl group at the 6-position is a versatile handle for nucleophilic substitution. To introduce the methoxymethyl group, a Williamson ether synthesis approach can be employed.
Proposed Protocol for the Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one:
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Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Nucleophilic Substitution: To this suspension, add a solution of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC or HPLC to ensure the complete consumption of the starting material.
-
Workup and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.
Caption: Conversion to the final methoxymethyl product.
Analytical Characterization
The identity and purity of synthesized 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one should be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl group (a singlet for the O-CH₃ and a singlet for the CH₂), the methylthio group (a singlet for the S-CH₃), and a proton on the pyrimidine ring. The exact chemical shifts will depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum will provide signals for all seven carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring, the carbons of the methoxymethyl and methylthio groups, and the carbons of the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) in a gradient elution mode would be a typical starting point for method development.[9]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.[10]
Potential Biological Activity and Applications
Notably, a study by Botta et al. (1999) reported the synthesis and anti-rubella virus activity of a series of 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones.[7] This work demonstrates that the 2-methylthio-pyrimidin-4(3H)-one scaffold can serve as a basis for the development of potent antiviral agents. The 6-position substituent was shown to be critical for activity, suggesting that variations at this position, such as the methoxymethyl group, could modulate the biological profile.
The pyrimidine core is known to interact with a variety of biological targets, including enzymes and receptors.[1] Therefore, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel inhibitors of various enzymes or modulators of receptor activity. Its potential applications could span antiviral, anticancer, and anti-inflammatory research areas.
Caption: Potential biological activities based on structural analogs.
Conclusion
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative with potential for application in drug discovery and development. This guide has provided a comprehensive overview of its fundamental chemical and physical properties, a detailed proposed synthetic route, and an exploration of its potential biological activities based on the known pharmacology of related compounds. The information presented herein should serve as a solid foundation for researchers interested in exploring the therapeutic potential of this and related pyrimidinone scaffolds. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its pharmacological profile.
References
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- PubMed. (1998). 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. Journal of Medicinal Chemistry, 41(25), 5037-5040.
- PubMed. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.
- Bentham Science. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-132.
- PMC. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8-9), 857-873.
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